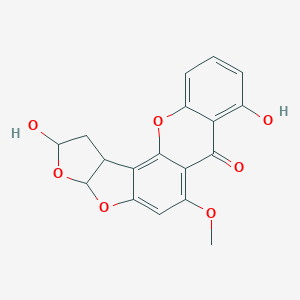
Hydroxydihydrosterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin produced by various species of fungi, including Aspergillus and Penicillium. It is structurally similar to other mycotoxins, such as aflatoxin and sterigmatocystin, and has been found to be carcinogenic in animal studies.
Aplicaciones Científicas De Investigación
Pharmacophore-Based Virtual Screening
Hydroxysteroid dehydrogenases, including variants like hydroxydihydrosterigmatocystin, play a crucial role in pharmacophore-based virtual screening, a computational method in drug discovery. These enzymes are linked to pathological conditions, and their modulation can offer therapeutic strategies. Pharmacophore modeling and virtual screening have been successfully applied in this context, suggesting future applications in related studies (Kaserer et al., 2015).
Steroid Hormone Activation
These dehydrogenases are integral in the NAD(P)(H)-dependent oxidoreduction of steroids, crucial for nuclear receptor ligands' activation. They play a pivotal role in controlling steroid hormone levels and cellular adaptation, indicating their potential in drug development for conditions like cancer and metabolic diseases (Wu et al., 2007).
Histochemical Studies
Histochemical studies in various mammalian tissues, including the placenta and reproductive organs, have shown the activity of hydroxysteroid dehydrogenases. These studies provide insights into the role of these enzymes in different physiological processes and diseases (Davies et al., 1966).
Enzyme Modulation in Metabolic Disorders
Research on 11β-hydroxysteroid dehydrogenase, a close relative, has shown its role in metabolic disorders. Inhibitors of these enzymes have potential in treating diseases like type 2 diabetes and metabolic syndrome, highlighting the broader application of hydroxysteroid dehydrogenase studies (Feng et al., 2010).
Pre-Receptor Regulation and Inhibitor Design
These enzymes are major players in pre-receptor regulation of hormone action. Understanding their roles and mechanisms can aid in designing specific inhibitors, potentially treating various steroid hormone-driven diseases (Penning, 2011).
Metabolic Pathways and Disease Links
Their involvement in various metabolic pathways, including steroid hormone regulation, suggests their importance in studying and potentially treating diseases like metabolic syndrome, obesity, inflammation, and hormone-dependent cancers (Moeller & Adamski, 2009).
Propiedades
Número CAS |
109278-36-6 |
|---|---|
Nombre del producto |
Hydroxydihydrosterigmatocystin |
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
Clave InChI |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
SMILES canónico |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Otros números CAS |
109278-36-6 |
Sinónimos |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



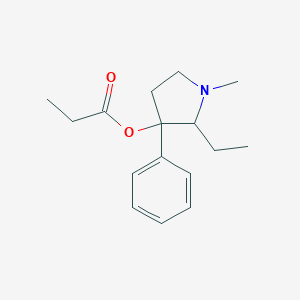
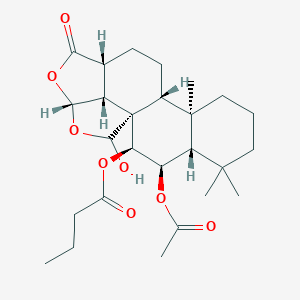
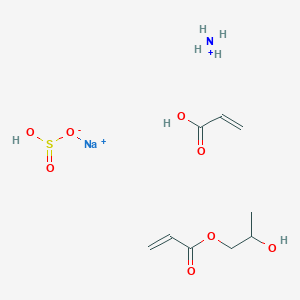
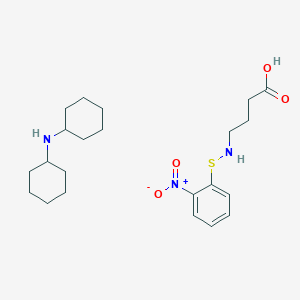
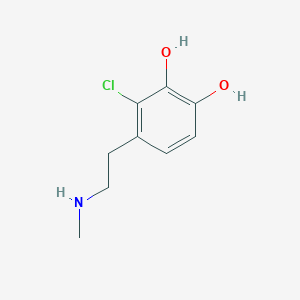
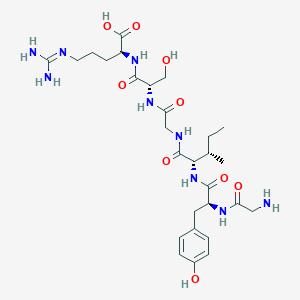
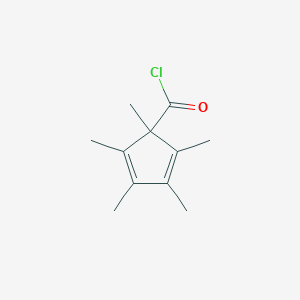
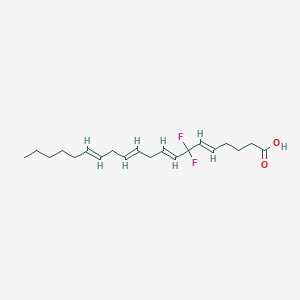
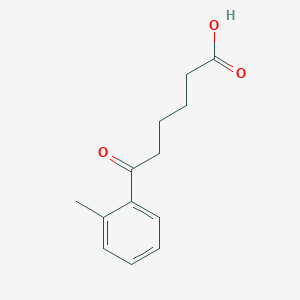
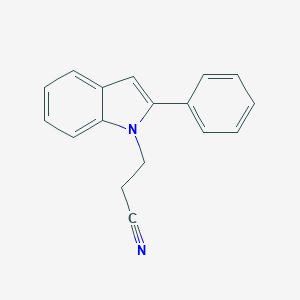
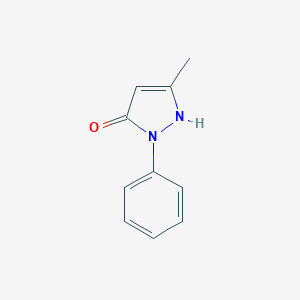
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
